molecular formula C10H23NO3Si B3131270 2-(Trimethylsilyl)ethyl (4-hydroxybutyl)carbamate CAS No. 351016-76-7

2-(Trimethylsilyl)ethyl (4-hydroxybutyl)carbamate

Cat. No.: B3131270
CAS No.: 351016-76-7
M. Wt: 233.38 g/mol
InChI Key: ZOUMJJOXSHAXSH-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethyl (4-hydroxybutyl)carbamate is a versatile chemical compound with the molecular formula C10H23NO3Si. It is used in various scientific research applications due to its unique properties and reactivity.

Scientific Research Applications

2-(Trimethylsilyl)ethyl (4-hydroxybutyl)carbamate is used in a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Employed in the synthesis of biologically active molecules and as a protecting group for functional groups in biomolecules.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)ethyl (4-hydroxybutyl)carbamate typically involves the reaction of 2-(Trimethylsilyl)ethanol with 4-hydroxybutyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)ethyl (4-hydroxybutyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of various substituted carbamates and silanes.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl (4-hydroxybutyl)carbamate involves its reactivity with various molecular targets. The compound can interact with enzymes and proteins, leading to modifications in their activity. The trimethylsilyl group can be cleaved under specific conditions, releasing the active hydroxyl and carbamate groups, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trimethylsilyl)ethyl carbamate
  • 4-Hydroxybutyl carbamate
  • Trimethylsilyl-protected alcohols

Uniqueness

2-(Trimethylsilyl)ethyl (4-hydroxybutyl)carbamate is unique due to the presence of both trimethylsilyl and carbamate groups, which confer distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Properties

IUPAC Name

2-trimethylsilylethyl N-(4-hydroxybutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO3Si/c1-15(2,3)9-8-14-10(13)11-6-4-5-7-12/h12H,4-9H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUMJJOXSHAXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)NCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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